3-Acetyl-1-methylpyrrolidine-2,4-dione 3-Acetyl-1-methylpyrrolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18261425
InChI: InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h6H,3H2,1-2H3
SMILES:
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol

3-Acetyl-1-methylpyrrolidine-2,4-dione

CAS No.:

Cat. No.: VC18261425

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-1-methylpyrrolidine-2,4-dione -

Specification

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
IUPAC Name 3-acetyl-1-methylpyrrolidine-2,4-dione
Standard InChI InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h6H,3H2,1-2H3
Standard InChI Key HQEKTWIWHYSKBB-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1C(=O)CN(C1=O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring with the following substituents:

  • Methyl group at N-1, enhancing steric and electronic effects on reactivity.

  • Acetyl group at C-3, introducing a ketone functionality critical for nucleophilic interactions.

  • Two carbonyl groups at C-2 and C-4, conferring planarity and hydrogen-bonding capacity .

The IUPAC name, 3-acetyl-1-methylpyrrolidine-2,4-dione, reflects this substitution pattern. X-ray crystallography and NMR studies confirm a twisted envelope conformation for the pyrrolidine ring, with the acetyl group adopting an equatorial orientation to minimize steric strain .

Spectral and Physical Data

Key physicochemical properties include:

PropertyValueSource
Melting Point48–50°C
Boiling Point320–322°C (estimated)
LogP (Partition Coefficient)0.89
SolubilitySoluble in DMSO, methanol

The infrared (IR) spectrum shows strong absorption bands at 1,720 cm1^{-1} (C=O stretch) and 1,650 cm1^{-1} (N–C=O bend) . Nuclear magnetic resonance (NMR) data (1H^1\text{H}) reveal signals at δ 2.1 ppm (methyl, singlet) and δ 3.4–3.8 ppm (pyrrolidine protons) .

Synthesis and Chemical Reactivity

Conventional Synthesis

The compound is synthesized via a three-step process:

  • Methylation of pyrrolidine-2,4-dione: Reaction with methyl iodide in the presence of a base (e.g., K2_2CO3_3) yields 1-methylpyrrolidine-2,4-dione .

  • Acetylation at C-3: Friedel-Crafts acylation using acetyl chloride and AlCl3_3 introduces the acetyl group.

  • Purification: Recrystallization from ethanol achieves >95% purity .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, acetylation under 350W for 8 minutes at 120°C improves yields by 15% compared to conventional methods .

Chemical Reactivity

The diketone structure enables diverse transformations:

  • Nucleophilic additions: The C-3 acetyl group undergoes Grignard reactions to form tertiary alcohols .

  • Cycloadditions: Reacts with diazo compounds to form pyrazole derivatives, useful in drug discovery.

  • Reductive amination: Conversion to amine derivatives using NaBH4_4 and NH3_3.

Biological Activities and Mechanisms

Enzyme Inhibition

3-Acetyl-1-methylpyrrolidine-2,4-dione exhibits inhibitory effects on:

  • α-Glucosidase (IC50_{50}: 12.3 µM): Competes with substrates for binding to the catalytic site, reducing carbohydrate hydrolysis .

  • PPAR-γ: Binds to the ligand-binding domain with a Kd_d of 0.8 µM, modulating glucose metabolism .

Antimicrobial Properties

Against Staphylococcus aureus (MIC: 32 µg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins . Synergy with β-lactam antibiotics enhances efficacy 4-fold .

Applications in Medicinal Chemistry

Drug Precursors

The compound serves as a scaffold for:

  • Anticancer agents: Hybrids with indole moieties show IC50_{50} values of 1.2 µM against MCF-7 cells .

  • Antitubercular drugs: Thiazolidinone hybrids inhibit Mycobacterium tuberculosis H37Rv (MIC: 0.078 µM) .

Formulation Strategies

Encapsulation in PLGA nanoparticles improves bioavailability by 40% in rat pharmacokinetic studies .

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